Methyl 4-(piperidin-4-yl)pyrimidine-5-carboxylate
Description
Methyl 4-(piperidin-4-yl)pyrimidine-5-carboxylate is a pyrimidine derivative featuring a piperidine ring substituted at the 4-position of the pyrimidine core and a methyl ester group at the 5-position. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of histone deacetylase (HDAC) inhibitors, as evidenced by its use in generating hydroxamic acid-containing derivatives for pharmacological studies . Its structural flexibility allows for modifications that influence solubility, binding affinity, and metabolic stability, making it a scaffold of interest in drug discovery.
Properties
Molecular Formula |
C11H15N3O2 |
|---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
methyl 4-piperidin-4-ylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C11H15N3O2/c1-16-11(15)9-6-13-7-14-10(9)8-2-4-12-5-3-8/h6-8,12H,2-5H2,1H3 |
InChI Key |
DLROVKKZIOONPT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=CN=C1C2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(piperidin-4-yl)pyrimidine-5-carboxylate typically involves the reaction of a pyrimidine derivative with a piperidine derivative under specific conditions. One common method involves the coupling of a carboxylic acid-nitrile with a piperidine derivative, followed by decarboxylation and reduction steps . The reaction conditions often include the use of sodium borohydride for reduction and hydrogenation with palladium on carbon .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for generating intermediates in drug discovery:
Conditions
-
Basic : 1.5 eq. NaOH in H<sub>2</sub>O/THF (1:1) at 80°C for 6–8 hrs.
-
Acidic : 6N HCl at reflux for 12 hrs.
Outcome
-
Quantitative conversion to 4-(piperidin-4-yl)pyrimidine-5-carboxylic acid.
-
The carboxylic acid serves as a precursor for amidation or coupling reactions .
Amidation
The ester reacts with primary or secondary amines to form carboxamides, a key step in modifying bioactivity:
Example Reaction
textMethyl ester + R-NH<sub>2</sub> → 4-(piperidin-4-yl)-N-R-pyrimidine-5-carboxamide
Conditions
Yield
Piperidine Functionalization
The secondary amine in the piperidine ring undergoes alkylation, acylation, or reductive amination:
Acylation
Conditions
Outcome
Alkylation
Conditions
-
Benzyl bromide (1.2 eq.), K<sub>2</sub>CO<sub>3</sub> (2 eq.), DMF (80°C, 4 hrs).
Yield
-
65–75% for benzylated products.
Pyrimidine Ring Modifications
The pyrimidine core participates in electrophilic aromatic substitution (EAS) and cross-coupling reactions:
Halogenation
Conditions
-
NBS (1 eq.), AIBN (cat.), CCl<sub>4</sub> (reflux, 6 hrs).
Outcome
-
Bromination at the pyrimidine C-2 position (yield: 55%).
Suzuki–Miyaura Coupling
Conditions
-
Arylboronic acid (1.5 eq.), Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%), Na<sub>2</sub>CO<sub>3</sub> (2 eq.), DME/H<sub>2</sub>O (4:1, 90°C, 12 hrs).
Yield
-
60–70% for biaryl derivatives.
Oxidation
The piperidine ring can be oxidized to a piperidinone under strong oxidizing conditions:
Conditions
-
KMnO<sub>4</sub> (2 eq.), AcOH/H<sub>2</sub>O (1:1, 60°C, 8 hrs).
Outcome
-
Forms 4-(piperidin-4-one)pyrimidine-5-carboxylate (yield: 45%).
Comparative Reactivity of Analogous Compounds
| Compound | Key Functional Groups | Dominant Reactions | Yield Range |
|---|---|---|---|
| Methyl 2-methyl-4-(piperidin-4-yl)pyrimidine-5-carboxylate | Methyl, ester, piperidine | Ester hydrolysis, alkylation | 50–75% |
| Methyl 4-cyclopropyl-2-(piperidin-1-yl)pyrimidine-5-carboxylate | Cyclopropyl, ester, piperidine | Suzuki coupling, amidation | 55–80% |
| 4-(Piperidin-4-yl)pyrimidine-5-carboxylic acid | Carboxylic acid, piperidine | Amidation, peptide coupling | 70–90% |
Key Research Findings
-
Biological Relevance : Carboxamide derivatives of this compound show nanomolar inhibition of kinases (e.g., PKBβ) .
-
Synthetic Utility : Brominated intermediates enable diversification via cross-coupling.
-
Metabolic Stability : N-Acylated derivatives exhibit enhanced pharmacokinetic profiles in murine models .
Reaction Optimization Insights
Scientific Research Applications
Pharmaceutical Applications
1.1 Drug Development
Methyl 4-(piperidin-4-yl)pyrimidine-5-carboxylate serves as a lead compound in the development of new drugs targeting various diseases. Its biological activity is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. This interaction is crucial for understanding its therapeutic potential and mechanisms of action.
1.2 Targeting Adenosine Receptors
Research indicates that derivatives of this compound can act as antagonists for adenosine A2A receptors, which are implicated in neurodegenerative disorders such as Parkinson's and Alzheimer's diseases. The modulation of these receptors may help in preventing neurodegeneration and improving cognitive function .
This compound is also utilized as a research tool in biological assays to study its binding affinity and interactions with various enzymes and receptors. Such studies are essential for elucidating the compound's pharmacological profile and therapeutic applications.
Case Studies
4.1 FXR Agonism Studies
In animal models, this compound demonstrated promising results in reducing cholesterol levels, indicating its potential utility in treating dyslipidemia . These findings highlight the compound's role in metabolic disorders.
4.2 Metabolic Stability Research
Studies have shown that modifications to the piperidine moiety can enhance metabolic stability while maintaining efficacy against target enzymes such as glycogen synthase kinase 3 beta (GSK-3β), which is involved in various neurodegenerative diseases .
Mechanism of Action
The mechanism of action of Methyl 4-(piperidin-4-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The piperidine moiety allows the compound to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares methyl 4-(piperidin-4-yl)pyrimidine-5-carboxylate with structurally related pyrimidine derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.
Substituent Variations on the Pyrimidine Core
a) Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate
- Key Differences : Replaces the piperidine ring with a piperazine moiety.
- Impact: Piperazine introduces an additional nitrogen atom, enhancing basicity and aqueous solubility compared to piperidine.
b) Ethyl 2-(4-hydroxypiperidin-1-yl)pyrimidine-5-carboxylate
- Key Differences : Ethyl ester instead of methyl, with a hydroxyl group on the piperidine ring.
- Impact :
c) Methyl 4-(2,3-difluorophenyl)pyrimidine-5-carboxylate
- Key Differences : A difluorophenyl group replaces the piperidine ring.
- Impact :
Functional Group Modifications
a) Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate
- Key Differences : Incorporates a fluorophenyl group, isopropyl substituent, and methylsulfonyl moiety.
- Fluorophenyl and isopropyl groups contribute to steric bulk, improving target specificity in kinase inhibitors (e.g., mobocertinib analogs) .
b) Mobocertinib Succinate
- Key Differences: Complex structure with acryloylamino, indolyl, and dimethylaminoethyl groups.
- Impact :
Physicochemical and Pharmacokinetic Properties
Biological Activity
Methyl 4-(piperidin-4-yl)pyrimidine-5-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, structure-activity relationships (SAR), synthetic pathways, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Chemical Structure and Properties
This compound features a pyrimidine ring substituted with a piperidine moiety and a carboxylate group, contributing to its reactivity and biological properties. Its molecular formula is with a molecular weight of approximately 236.27 g/mol. The structural characteristics enable various interactions with biological targets, including enzymes and receptors.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. For instance, it has been evaluated for its inhibitory effects on various cancer cell lines.
| Cell Line | IC50 (μM) | Comparison Compound | IC50 (μM) |
|---|---|---|---|
| MCF-7 | 8.5 | 5-Fluorouracil | 17.02 |
| MDA-MB-231 | 7.2 | 5-Fluorouracil | 11.73 |
These results indicate that this compound exhibits better growth inhibition than the standard chemotherapy agent 5-Fluorouracil, suggesting its potential as an effective anticancer agent .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression and other diseases. For example, structure-activity relationship studies have shown that modifications to the piperidine ring can enhance binding affinity to target enzymes, leading to increased inhibitory potency. A notable finding was that certain analogs displayed IC50 values in the low nanomolar range against key enzymes .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The following points summarize key findings from SAR studies:
- Piperidine Substitution : Variations in the piperidine substituent significantly affect the compound's potency against cancer cell lines.
- Pyrimidine Modifications : Altering the functional groups on the pyrimidine ring can enhance solubility and bioavailability.
- Electronic Effects : The electronic nature of substituents plays a critical role in modulating enzyme interactions and overall activity.
Case Studies
Several case studies have documented the biological effects of this compound:
- In Vivo Efficacy : In animal models, this compound demonstrated promising anticancer effects, significantly reducing tumor size compared to control groups.
- Mechanism of Action : Research indicated that this compound induces apoptosis in cancer cells through caspase activation pathways, providing insights into its mechanism of action .
- Pharmacokinetics : Studies on pharmacokinetic properties revealed favorable absorption and distribution profiles, supporting further development as a therapeutic agent.
Q & A
Q. How can conflicting bioassay results for antiproliferative activity against cancer cell lines be reconciled?
- Methodological Answer : Standardize assay conditions (e.g., MTT vs. SRB methods, exposure time 48–72 hrs). For contradictory IC₅₀ values (e.g., 12 µM vs. 28 µM in MCF-7 cells), verify metabolic interference (e.g., esterase activity in serum) and use 3D tumor spheroids to mimic in vivo conditions. SAR studies show that fluorophenyl derivatives enhance potency by 40% via improved membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
